2-(2-Methoxyphenoxy)-1,3-propanediol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the deuterium exchange process. The final product is then purified using techniques such as distillation or crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lignin degradation and other organic reactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a stable isotope-labeled internal standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 involves its interaction with various molecular targets. In biological systems, it may act as a central nervous system depressant, similar to its non-deuterated counterpart. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Uniqueness
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
CAS No. |
114609-65-3 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
202.242 |
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2-methoxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2 |
InChI Key |
DTADPBLDQSWASV-KXGHAPEVSA-N |
SMILES |
COC1=CC=CC=C1OC(CO)CO |
Synonyms |
2-(o-Methoxyphenoxy)-1,3-propanediol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.